Rhodium(III) oxide pentahydrate

Vue d'ensemble

Description

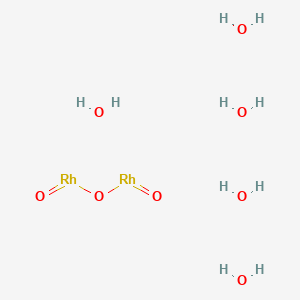

Rhodium(III) oxide pentahydrate is an inorganic compound with the chemical formula Rh₂O₃•5H₂O. It is a gray powder that is insoluble in water and other ordinary solvents. This compound is known for its catalytic properties and is used in various industrial applications, including the production of chemical intermediates and as a catalyst in organic reactions .

Méthodes De Préparation

Rhodium(III) oxide pentahydrate can be synthesized through several methods:

High-Temperature Oxidation: Treating rhodium(III) chloride with oxygen at high temperatures.

Fusion with Potassium Hydrogen Sulfate: Rhodium metal powder is fused with potassium hydrogen sulfate, followed by the addition of sodium hydroxide, which results in hydrated rhodium oxide.

Oxygen Plasma Exposure: Rhodium oxide thin films can be produced by exposing a rhodium layer to oxygen plasma.

Hydrothermal Synthesis: This method is used to produce rhodium oxide nanoparticles.

Analyse Des Réactions Chimiques

Rhodium(III) oxide pentahydrate undergoes various types of chemical reactions:

Oxidation: It acts as a catalyst in oxidation reactions, such as the hydroformylation of alkenes and the production of nitric acid

Reduction: It can be reduced to rhodium metal in the presence of strong reducing agents.

Substitution: It participates in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.

Common reagents used in these reactions include oxygen, hydrogen, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.

Applications De Recherche Scientifique

Catalysis

Rhodium(III) oxide pentahydrate is widely recognized for its catalytic properties. It serves as a catalyst in several organic reactions, including:

- Selective Tandem Olefin Isomerization-Hydrosilylation : This process involves the transformation of olefins into silanes, which are crucial in producing silicone materials.

- Hydroformylation of Alkenes : this compound facilitates the addition of formyl groups to alkenes, producing aldehydes, which are important intermediates in organic synthesis .

Photocatalysis

The compound is also employed in photocatalytic applications:

- Hydrogen Production : this compound is used in the preparation of metal oxide photocatalysts that assist in generating hydrogen from water under light irradiation. This application is particularly relevant for renewable energy technologies .

Electronics

In the field of electronics, this compound has garnered interest for its potential use in:

- Capacitor Electrode Materials : Its stability and conductive properties make it suitable for advanced capacitor technologies.

- Dynamic Random Access Memories (DRAMs) and Non-Volatile Random Access Memories (FeRAMs) : The compound's characteristics can enhance the performance and efficiency of these memory devices .

Chemical Manufacturing

This compound plays a crucial role in the production of various chemical intermediates:

- Oxo-Alcohols : Used in the synthesis of alcohols that are key components in detergents and plasticizers.

- Nitric Acid and Ethanoic Acid : It is involved in processes that produce these essential chemicals for industrial applications .

Biochemical Properties

The compound exhibits notable biochemical properties:

- Catalytic Activity in Biochemical Reactions : this compound interacts with enzymes and proteins, facilitating various biochemical transformations. For instance, it has been shown to enhance the electrical properties of organic light-emitting diodes by improving charge carrier injection from indium tin oxide electrodes .

- Cellular Effects : The compound influences cellular functions by modulating signaling pathways and gene expression, which can enhance or inhibit certain metabolic processes.

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Catalysis | Olefin isomerization-hydrosilylation, hydroformylation |

| Photocatalysis | Hydrogen production from water |

| Electronics | Capacitor materials, DRAMs, FeRAMs |

| Chemical Manufacturing | Production of oxo-alcohols, nitric acid, ethanoic acid |

| Biochemical Applications | Enhancing electrical properties in organic electronics |

Mécanisme D'action

The mechanism by which rhodium(III) oxide pentahydrate exerts its catalytic effects involves the activation of molecular oxygen and the formation of reactive oxygen species. These reactive species facilitate the oxidation of organic substrates. The molecular targets and pathways involved include the activation of C-H and C=C bonds in organic molecules, leading to the formation of various oxidation products .

Comparaison Avec Des Composés Similaires

Rhodium(III) oxide pentahydrate can be compared with other similar compounds such as:

Rhodium(IV) oxide: Another rhodium oxide with different oxidation states and catalytic properties.

Rhodium-platinum oxide: A mixed metal oxide with enhanced catalytic activity.

Ruthenium(IV) oxide: A similar transition metal oxide used in catalysis and electronics.

This compound is unique due to its specific catalytic properties, high thermal stability, and applications in advanced electronic materials .

Activité Biologique

Rhodium(III) oxide pentahydrate (Rh₂O₃·5H₂O) is a compound of significant interest due to its catalytic properties and potential biological activities. This article explores its biological activity, including toxicity, pharmacokinetics, and potential applications in various fields.

- Molecular Formula : Rh₂O₃·5H₂O

- Molecular Weight : 343.89 g/mol

- CAS Number : 39373-27-8

Rhodium(III) oxide exists primarily in two structural forms: hexagonal and orthorhombic, the latter being stable at elevated temperatures (above 750 °C) . This compound is insoluble in water and aqua regia, which influences its biological interactions.

Toxicity Studies

Research indicates that rhodium compounds can exhibit varying degrees of toxicity. A study on the toxicity of platinum group elements (PGE), including rhodium, found that Rh demonstrated a relatively low toxicity profile compared to platinum and palladium. The 48-hour LC₅₀ value for Rh was determined to be 56,800 μg/L in Daphnia magna, indicating a lower risk for aquatic organisms . However, rhodium compounds are classified as potentially toxic due to their renal effects and possible central nervous system impacts .

This compound acts primarily as a catalyst in chemical reactions. It accelerates the rate of reactions without being consumed, which is crucial in various synthetic processes. The biochemical pathways involved include:

- Hydroformylation of alkenes

- N₂O production from NO

- Hydrogenation of CO

Case Studies

-

Catalytic Applications :

- A study highlighted Rh(III) as a homogeneous catalyst for oxidative decolorization processes, showcasing its effectiveness in environmental applications .

- In organic synthesis, Rh(III) oxide has been employed in selective tandem olefin isomerization-hydrosilylation processes, demonstrating its versatility in catalysis .

- Toxicological Assessments :

Safety and Handling

This compound poses several hazards:

- Health Risks : It is harmful by inhalation and can cause irritation to the eyes, skin, and respiratory system. Direct contact may lead to transient discomfort or more severe reactions depending on exposure levels .

- Environmental Impact : The accumulation of rhodium compounds in aquatic environments raises concerns about their long-term ecological effects, necessitating further research into their interactions with biota .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Toxicity | Low compared to other PGEs; LC₅₀ = 56,800 μg/L |

| Mechanism of Action | Catalytic activity in organic reactions |

| Potential Carcinogenicity | Suspected based on animal studies |

| Environmental Concerns | Accumulation in sediments; impact on aquatic life |

Propriétés

IUPAC Name |

oxo(oxorhodiooxy)rhodium;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5H2O.3O.2Rh/h5*1H2;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIIPNYQAMUKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O=[Rh]O[Rh]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10O8Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.